4-Chlorobenzenesulfonyl chloride
Overview
Description
4-Chlorobenzenesulfonyl chloride is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. It is a derivative of benzenesulfonyl chloride with a chlorine atom substituted at the para position of the benzene ring.
Synthesis Analysis
The synthesis of 4-chlorobenzenesulfonyl chloride-related compounds has been explored through different methods. For instance, 4-chlorobenzenesulfonate was intercalated between layers of zinc-aluminum layered double hydroxides (LDHs) using two methods: direct synthesis by coprecipitation and ion exchange. The optimal conditions for the ion exchange method were found to be at pH 8 and with a 4-CBS concentration of 0.0028 M, resulting in a stable hybrid nanostructured material . Additionally, electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids in a water/acetonitrile mixture has been used to synthesize derivatives such as 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of chlorobenzene derivatives has been determined using various techniques. For chlorobenzene itself, electron diffraction, rotation constant, and liquid crystal nuclear magnetic resonance data have been combined to reveal a distorted ring geometry due to the chlorine substituent, with adjacent CC bonds being shorter and the CCC bond angle at the substituted carbon atom being larger than 120° . Similar structural analyses have been conducted for dichlorobenzene derivatives, showing distortions in the benzene ring and bending of the C-Cl bonds .
Chemical Reactions Analysis
4-Chlorobenzenesulfonyl chloride and its derivatives participate in various chemical reactions. For example, trichloromethanesulfonyl chloride, a related compound, has been used for the efficient α-chlorination of aldehydes . The addition of 4-chlorobenzenesulfenyl chloride to substituted styrenes has been studied, revealing that the rates and product compositions depend on the substitution pattern of the styrene . Moreover, N-(chlorosulfonyl)imidoyl chlorides have been shown to react with anilines to form derivatives of 1,2,4-benzothiadiazine 1,1-dioxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorobenzenesulfonyl chloride derivatives are influenced by their molecular structure. The intercalation of 4-chlorobenzenesulfonate into LDHs has been characterized by X-ray diffraction and infrared spectroscopy, indicating a good degree of intercalation and stability of the resulting hybrid material . The electrochemical behavior of 4-chloroaniline, a related compound, has been studied using cyclic voltammetry and differential pulse voltammetry, which provided insights into the reaction mechanisms and potential products .
Scientific Research Applications
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Manufacture of Chlorobenzenesulfinic Acid and Sulfimides
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Production of Engineering Plastics
- Application: In Chinese sources, it is mentioned that 4-Chlorobenzenesulfonyl chloride is an important raw material for the production of engineering plastics such as polysulfone (PSU) and polyethersulfone (PES) .
- Results: The outcome is the production of engineering plastics, which have various applications in industries due to their high strength and durability .
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Synthesis of Precursors for the 3,4-Pyridyne Generation
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Preparation of Anhydrous 4-Chlorobenzenesulfonyl Chloride
- Application: 4-Chlorobenzenesulfonyl chloride is used in the preparation of anhydrous 4-chlorobenzenesulfonyl chloride .
- Method: After completion of the reaction, the reaction mixture is poured into ice water and passed through filtering, water-washing and drying steps .
- Results: The outcome is the production of anhydrous 4-chlorobenzenesulfonyl chloride .
Safety And Hazards
4-Chlorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, eye protection, and face protection should be worn when handling this chemical .
Future Directions
4-Chlorobenzenesulfonyl chloride is an important raw material for the manufacture of engineering plastics such as polyethersulfone (PES) and polysulfone (PSU) . It was also used in the synthesis of precursors for the 3,4-pyridyne generation . As such, its future directions are likely tied to advancements in these areas.
properties
IUPAC Name |
4-chlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYBFBAHAQEEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059174 | |
Record name | Benzenesulfonyl chloride, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059174 | |
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Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [CHEMINFO] | |
Record name | 4-Chlorophenylsulfonyl chloride | |
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URL | https://haz-map.com/Agents/4302 | |
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Boiling Point |
141 °C @ 15 MM HG | |
Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN ETHER & BENZENE | |
Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00117 [mmHg] | |
Record name | 4-Chlorophenylsulfonyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4302 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Chlorobenzenesulfonyl chloride | |
Color/Form |
PRISMS OR PLATES FROM ETHER | |
CAS RN |
98-60-2 | |
Record name | 4-Chlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chlorophenylsulfonyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098602 | |
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Record name | 4-Chlorobenzenesulfonyl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6956 | |
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Record name | Benzenesulfonyl chloride, 4-chloro- | |
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Record name | Benzenesulfonyl chloride, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.442 | |
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Record name | 4-CHLOROBENZENESULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H55O3362D6 | |
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Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
55 °C | |
Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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